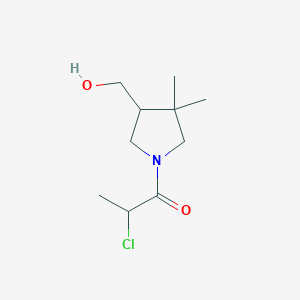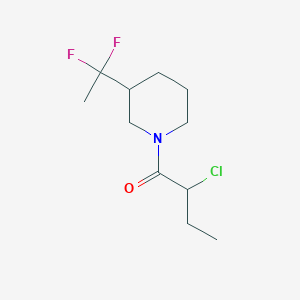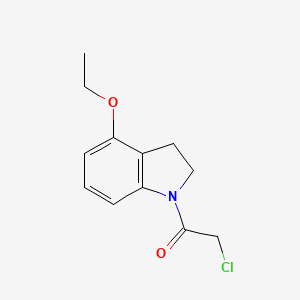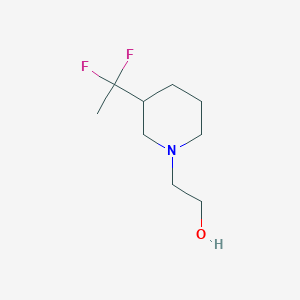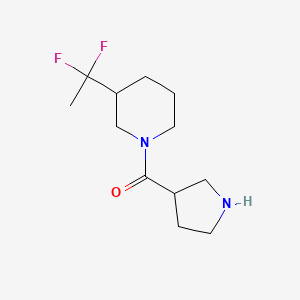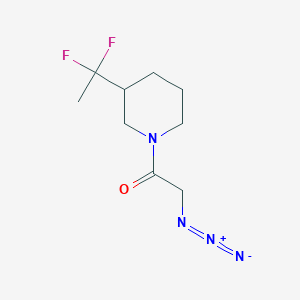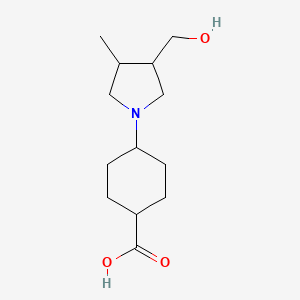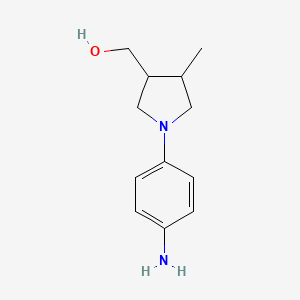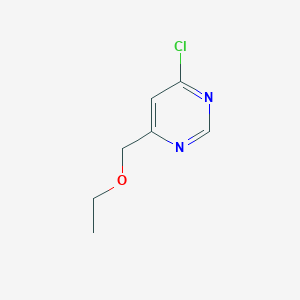
4-Chloro-6-(ethoxymethyl)pyrimidine
説明
4-Chloro-6-(ethoxymethyl)pyrimidine is a multifunctionalized pyrimidine scaffold . Pyrimidines are well known due to their presence in biological systems as components of the nucleic acid bases cytosine, thymine, and uracil, as well as the vitamin thiamine . They also find a plethora of uses as pharmaceuticals, as anti-inflammatory, anti-microbial, anti-HIV, anti-malarial, and anti-tumor agents .
Synthesis Analysis
The synthesis of 4-Chloro-6-(ethoxymethyl)pyrimidine involves the reaction of 4,6-Dichloro-2-(methylthio)pyrimidine with EtONa in EtOH, at approximately 20 °C, for 2 hours . This reaction yields exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in 89% yield .科学的研究の応用
Pharmaceutical Synthesis
4-Chloro-6-(ethoxymethyl)pyrimidine: serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its chloro and ethoxymethyl groups are reactive sites that can undergo substitution reactions to introduce different pharmacophores. This compound is particularly valuable in creating derivatives with potential anti-inflammatory, anti-microbial, anti-HIV, anti-malarial, and anti-tumor properties .
Nucleic Acid Analogues
Due to its structural similarity to pyrimidine nucleobases found in DNA and RNA, 4-Chloro-6-(ethoxymethyl)pyrimidine can be used to synthesize nucleic acid analogues. These analogues can be incorporated into oligonucleotides for therapeutic applications, such as antisense drugs that target specific mRNA sequences to inhibit protein synthesis .
Heterocyclic Chemistry
In heterocyclic chemistry, 4-Chloro-6-(ethoxymethyl)pyrimidine is a valuable scaffold for the development of new heterocyclic compounds. Its multifunctionalized structure allows for regioselective modifications, enabling the synthesis of diverse heterocycles that are important in medicinal chemistry .
Serotonin Receptor Modulators
The compound’s ability to introduce hydrophobic side chains makes it a candidate for synthesizing ligands for serotonin (5-HT) receptors. Modifying the 4-position of the pyrimidine ring with hydrophobic groups can enhance the binding affinity to the receptor sites, potentially leading to new treatments for neurological disorders .
Organic Synthesis Methodology
4-Chloro-6-(ethoxymethyl)pyrimidine: can be used to explore new organic synthesis methodologies. For example, its reactivity with organolithium reagents can lead to the development of novel regioselective synthesis techniques, which are crucial for constructing complex organic molecules .
Agricultural Chemistry
This compound can also find applications in agricultural chemistry, where pyrimidine derivatives are used to create pesticides and herbicides. The structural flexibility of 4-Chloro-6-(ethoxymethyl)pyrimidine allows for the synthesis of compounds with specific properties tailored to target pests or weeds effectively .
特性
IUPAC Name |
4-chloro-6-(ethoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-2-11-4-6-3-7(8)10-5-9-6/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSFXSQJLJDKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(ethoxymethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



